2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline
Overview
Description
2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline is a chemical compound characterized by its unique structure, which includes a cyclopropyl group attached to a 1,2,4-oxadiazole ring, and an aniline moiety
Mechanism of Action
Target of Action
The compound contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients
Mode of Action
They may interact with their targets through hydrogen bonding, given the presence of nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring .
Biochemical Pathways
Without specific studies, it’s difficult to determine the exact biochemical pathways this compound affects. Similar compounds have been found to impact pathways related to cancer therapy, age-related diseases, and antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This one-pot method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using similar methods but on a larger scale. The choice of reagents, reaction conditions, and purification techniques are optimized to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its biological activity, including antimicrobial and antiviral properties.
Medicine: Potential therapeutic applications are being studied, particularly in the development of new drugs for treating infections and other diseases.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-(1,2,4-oxadiazol-5-yl)anilines
5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride
Properties
IUPAC Name |
2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-10-4-2-1-3-9(10)7-11-14-12(15-16-11)8-5-6-8/h1-4,8H,5-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNFYYDIYVMKNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3=CC=CC=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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